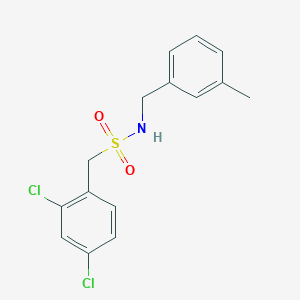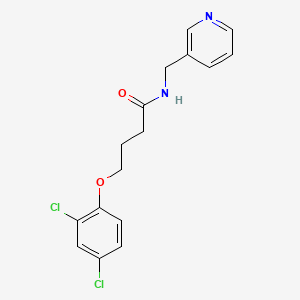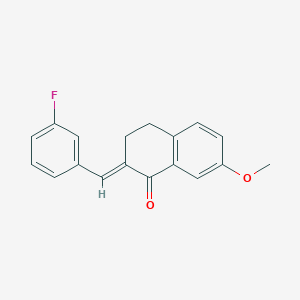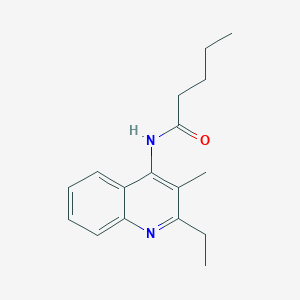
1-(2,4-dichlorophenyl)-N-(3-methylbenzyl)methanesulfonamide
Übersicht
Beschreibung
1-(2,4-dichlorophenyl)-N-(3-methylbenzyl)methanesulfonamide, also known as DCM, is a sulfonamide compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and environmental science.
Wirkmechanismus
The mechanism of action of 1-(2,4-dichlorophenyl)-N-(3-methylbenzyl)methanesulfonamide varies depending on its application. In medicine, 1-(2,4-dichlorophenyl)-N-(3-methylbenzyl)methanesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 1-(2,4-dichlorophenyl)-N-(3-methylbenzyl)methanesulfonamide also exhibits antibacterial activity by inhibiting the synthesis of bacterial cell walls. In agriculture, 1-(2,4-dichlorophenyl)-N-(3-methylbenzyl)methanesulfonamide acts as a herbicide by inhibiting the photosynthesis process in plants. In environmental science, 1-(2,4-dichlorophenyl)-N-(3-methylbenzyl)methanesulfonamide degrades POPs by breaking down their chemical bonds.
Biochemical and Physiological Effects
1-(2,4-dichlorophenyl)-N-(3-methylbenzyl)methanesulfonamide has been shown to have various biochemical and physiological effects. In medicine, 1-(2,4-dichlorophenyl)-N-(3-methylbenzyl)methanesulfonamide has been shown to induce oxidative stress and DNA damage in cancer cells. 1-(2,4-dichlorophenyl)-N-(3-methylbenzyl)methanesulfonamide also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In agriculture, 1-(2,4-dichlorophenyl)-N-(3-methylbenzyl)methanesulfonamide has been shown to cause oxidative stress and damage to plant cells. In environmental science, 1-(2,4-dichlorophenyl)-N-(3-methylbenzyl)methanesulfonamide has been shown to degrade POPs into less toxic compounds.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,4-dichlorophenyl)-N-(3-methylbenzyl)methanesulfonamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 1-(2,4-dichlorophenyl)-N-(3-methylbenzyl)methanesulfonamide also has some limitations, including its potential toxicity, which requires careful handling and disposal. 1-(2,4-dichlorophenyl)-N-(3-methylbenzyl)methanesulfonamide also has a short half-life, which can limit its effectiveness in some applications.
Zukünftige Richtungen
There are several future directions for 1-(2,4-dichlorophenyl)-N-(3-methylbenzyl)methanesulfonamide research. In medicine, further studies are needed to determine the optimal dosage and administration of 1-(2,4-dichlorophenyl)-N-(3-methylbenzyl)methanesulfonamide for cancer treatment. In agriculture, research is needed to develop safer and more effective herbicides, insecticides, and fungicides based on 1-(2,4-dichlorophenyl)-N-(3-methylbenzyl)methanesulfonamide. In environmental science, research is needed to determine the long-term effects of 1-(2,4-dichlorophenyl)-N-(3-methylbenzyl)methanesulfonamide on soil and water ecosystems. Overall, 1-(2,4-dichlorophenyl)-N-(3-methylbenzyl)methanesulfonamide has significant potential for various scientific applications, and further research is needed to fully explore its capabilities.
Wissenschaftliche Forschungsanwendungen
1-(2,4-dichlorophenyl)-N-(3-methylbenzyl)methanesulfonamide has been extensively studied for its potential applications in various scientific fields. In medicine, 1-(2,4-dichlorophenyl)-N-(3-methylbenzyl)methanesulfonamide has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory properties. In agriculture, 1-(2,4-dichlorophenyl)-N-(3-methylbenzyl)methanesulfonamide has been used as a herbicide, insecticide, and fungicide. In environmental science, 1-(2,4-dichlorophenyl)-N-(3-methylbenzyl)methanesulfonamide has been studied for its potential to degrade persistent organic pollutants (POPs) in soil and water.
Eigenschaften
IUPAC Name |
1-(2,4-dichlorophenyl)-N-[(3-methylphenyl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO2S/c1-11-3-2-4-12(7-11)9-18-21(19,20)10-13-5-6-14(16)8-15(13)17/h2-8,18H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYDSHGMBSRCSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNS(=O)(=O)CC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dichlorophenyl)-N-(3-methylbenzyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[(4-methoxyphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B4760585.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4760591.png)
![N,N'-1,2-ethanediylbis[3-(4-methylphenyl)acrylamide]](/img/structure/B4760601.png)

![3-cyclopropyl-4-(difluoromethyl)-1-methyl-6-(1-naphthyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4760617.png)
![2-{[(1-allyl-1H-indol-3-yl)methylene]amino}-N-(4-chlorophenyl)-3-thiophenecarboxamide](/img/structure/B4760620.png)


![N-{1-methyl-2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-benzimidazol-5-yl}butanamide](/img/structure/B4760631.png)
![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4760639.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4760643.png)

![N-ethyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4760666.png)
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(6-ethyl-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide](/img/structure/B4760675.png)